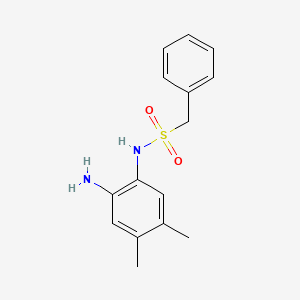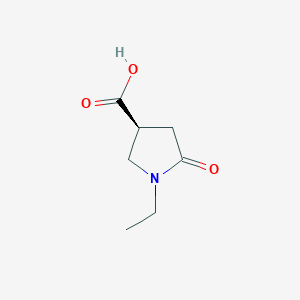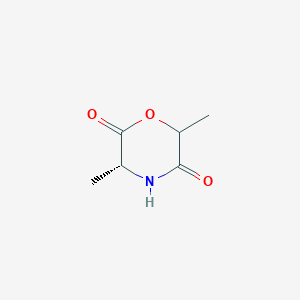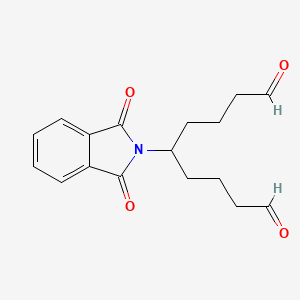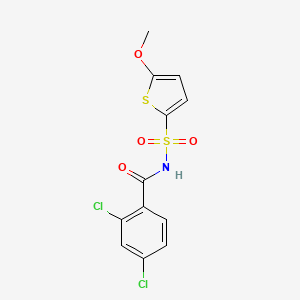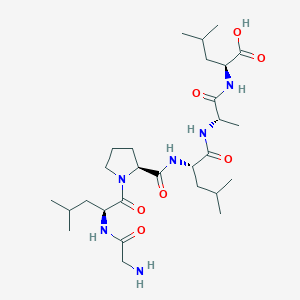
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine is a peptide compound composed of six amino acids: glycine, leucine, proline, leucine, alanine, and leucine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water or enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptide fragments.
Scientific Research Applications
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine has various applications in scientific research:
Chemistry: Studying peptide synthesis, structure, and stability.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine depends on its specific biological activity. For instance, if it exhibits antimicrobial properties, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary accordingly.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-alanyl-L-leucine: Similar peptides with slight variations in amino acid sequence.
Cyclo(glycyl-L-leucyl): A cyclic dipeptide with different structural properties.
Glycyl-L-prolyl-L-glutamate: Another peptide with distinct biological activities.
Uniqueness
This compound is unique due to its specific sequence and potential biological activities. Its combination of amino acids may confer unique structural and functional properties compared to other peptides.
Properties
CAS No. |
257862-17-2 |
|---|---|
Molecular Formula |
C28H50N6O7 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H50N6O7/c1-15(2)11-19(25(37)30-18(7)24(36)33-21(28(40)41)13-17(5)6)32-26(38)22-9-8-10-34(22)27(39)20(12-16(3)4)31-23(35)14-29/h15-22H,8-14,29H2,1-7H3,(H,30,37)(H,31,35)(H,32,38)(H,33,36)(H,40,41)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
KQRBTIDIHFHVCZ-YFNVTMOMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



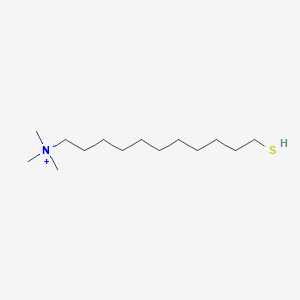
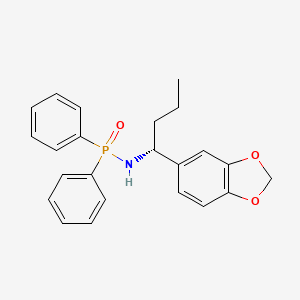
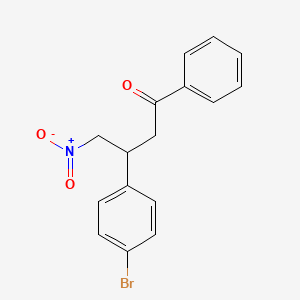
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
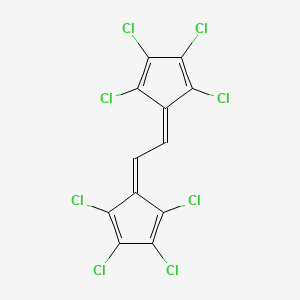
![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
